![molecular formula C9H6BF6K B14032025 Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide typically involves the hydroboration of alkenes or alkynes, followed by fluorination. The hydroboration process is rapid and proceeds with syn-selectivity, often in an anti-Markovnikov manner . Potassium bifluoride (KHF2) is commonly used as a fluorinating agent for organoboronic acids .
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, leverages the moisture- and air-stable nature of these compounds. This stability allows for large-scale production under relatively mild conditions, making them suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is involved in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, potassium bifluoride for fluorination, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used in cross-coupling reactions, particularly Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound’s stability and reactivity make it useful in various biological assays and studies.
Wirkmechanismus
The mechanism of action of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its organic group to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other potassium trifluoroborates such as potassium vinyltrifluoroborate and potassium allyltrifluoroborate .
Uniqueness
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in reactions requiring high selectivity and stability under oxidative conditions .
Eigenschaften
Molekularformel |
C9H6BF6K |
|---|---|
Molekulargewicht |
278.05 g/mol |
IUPAC-Name |
potassium;trifluoro-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide |
InChI |
InChI=1S/C9H6BF6.K/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14,15)16;/h1-2,5-6H,3H2;/q-1;+1/t5-,6+;/m0./s1 |
InChI-Schlüssel |
TUSJVOOEIYGBLZ-RIHPBJNCSA-N |
Isomerische SMILES |
[B-]([C@@H]1C[C@H]1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
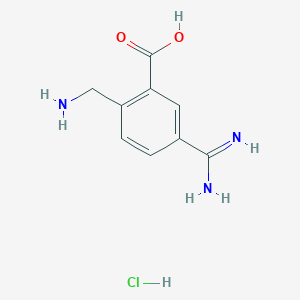
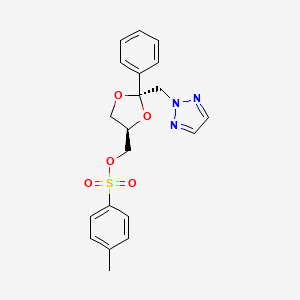
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
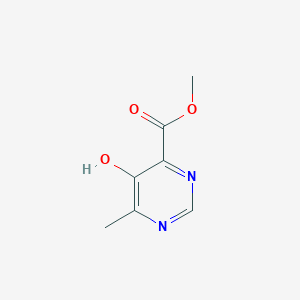

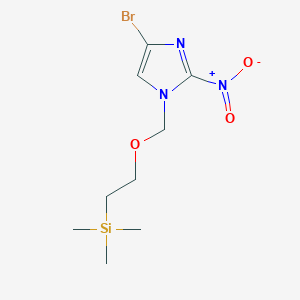

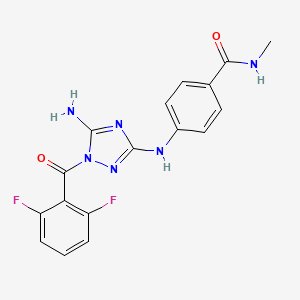

![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

